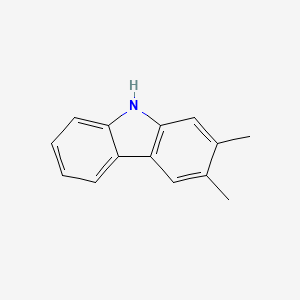

9H-Carbazole, 2,3-dimethyl-

Description

Overview of the Carbazole (B46965) Scaffold: Aromaticity and Fundamental Structural Features

Table 1: Properties of the Parent Carbazole Scaffold

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₉N wikipedia.org |

| Molar Mass | 167.211 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid numberanalytics.com |

| Melting Point | 246.3 °C wikipedia.org |

| Boiling Point | 354.69 °C wikipedia.org |

| Structure | Tricyclic, planar wikipedia.orgnumberanalytics.com |

Significance of Methyl Substitution Patterns in Polycyclic Aromatic Nitrogen Heterocycles

The introduction of substituent groups onto the core structure of polycyclic aromatic nitrogen heterocycles (PANHs), such as carbazole, can significantly alter their physicochemical properties. Methyl substitution, in particular, is a common strategy used to fine-tune the characteristics of these molecules for specific applications. openmedicinalchemistryjournal.com

The position and number of methyl groups can influence several key properties:

Solubility: Methyl groups can enhance the solubility of the parent aromatic compound in common organic solvents, which is crucial for solution-based processing and synthesis. cymitquimica.comevitachem.com

Electronic Properties: As electron-donating groups, methyl substituents can modify the electron density distribution within the aromatic system. This affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its optical and electronic behavior, such as fluorescence and charge-transport properties. nih.gov

Biological Activity: In medicinal chemistry, the strategic placement of methyl groups can modulate a molecule's interaction with biological targets. openmedicinalchemistryjournal.com

The specific substitution pattern is critical, as isomers with methyl groups at different positions on the aromatic framework can exhibit entirely different behaviors and properties. rsc.org

Distinctive Structural Characteristics of 9H-Carbazole, 2,3-dimethyl- within the Carbazole Family

9H-Carbazole, 2,3-dimethyl-, also known as 2,3-dimethylcarbazole, is an isomer within the extensive carbazole family, distinguished by the placement of two methyl groups on one of the benzene (B151609) rings. cymitquimica.comnih.gov This specific substitution pattern imparts a unique set of properties compared to the parent carbazole and other isomers.

The presence of the methyl groups at the 2- and 3-positions influences its solubility and enhances its compatibility with other organic materials, a valuable trait for its use in creating composite materials for electronic devices. cymitquimica.com 2,3-Dimethylcarbazole is recognized for its aromatic properties, which contribute to its stability, and for its fluorescence, making it a candidate for applications in photonics and organic electronics, such as organic light-emitting diodes (OLEDs). cymitquimica.com The addition of the two methyl groups increases the molecular weight and alters the steric and electronic profile relative to unsubstituted carbazole.

Table 2: Chemical Identifiers and Properties of 9H-Carbazole, 2,3-dimethyl-

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dimethyl-9H-carbazole | nih.gov |

| CAS Number | 18992-70-6 | nih.govchemsynthesis.com |

| Chemical Formula | C₁₄H₁₃N | cymitquimica.comnih.gov |

| Molecular Weight | 195.26 g/mol | nih.gov |

| Appearance | Colorless to pale yellow solid | cymitquimica.com |

| InChIKey | SYTNBTHSPJGLQQ-UHFFFAOYSA-N | cymitquimica.comchemsynthesis.com |

Historical Context and Evolution of Carbazole Chemistry Research

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.orgnih.gov For many years, coal tar distillate remained the primary industrial source of carbazole. wikipedia.org

The discovery of naturally occurring carbazole alkaloids, starting with murrayanine (B1213747) from the plant Murraya koenigii in 1965, marked a significant turning point, revealing the biological relevance of this chemical scaffold. nih.govsamipubco.com This discovery spurred interest in the pharmacotherapeutic potential of carbazole derivatives. samipubco.comechemcom.com

Over the past few decades, and particularly in the last 30 years, interest in the carbazole core has surged. researchgate.netrsc.org Research has evolved significantly from simple isolation and characterization to the development of sophisticated and efficient synthetic methodologies. rsc.orgmdpi.com This has enabled the creation of a vast library of carbazole derivatives with tailored properties for a wide range of applications. These applications span from functional materials for organic electronics, where carbazoles are used as host materials for light-emitting diodes and as components of conductive polymers, to medicinal chemistry, where the carbazole nucleus serves as a key pharmacophore in the development of new therapeutic agents. echemcom.commdpi.commdpi.com The continuous development of more selective and efficient synthetic routes remains an active area of research. researchgate.netrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 9H-Carbazole, 2,3-dimethyl- |

| 9H-Carbazole |

Structure

3D Structure

Properties

CAS No. |

18992-70-6 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2,3-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H13N/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8,15H,1-2H3 |

InChI Key |

SYTNBTHSPJGLQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Carbazole, 2,3 Dimethyl and Its Structural Analogues

Strategies for Constructing the Core Carbazole (B46965) Ring System

The synthesis of the carbazole skeleton can be achieved through various strategic bond formations. These methods can be broadly categorized into cyclization reactions that form one or two C-C or C-N bonds to complete the ring system.

Cyclization Reactions for Carbazole Framework Assembly

Traditional and modern cyclization reactions remain a cornerstone of carbazole synthesis. These methods often involve the formation of the central pyrrole (B145914) ring fused to two benzene (B151609) rings.

The Diels-Alder reaction provides a powerful tool for the construction of the carbazole framework, offering a convergent approach to highly functionalized systems. metu.edu.trrsc.orgbeilstein-journals.org This pericyclic reaction typically involves an indole-based diene and a suitable dienophile to form a tetrahydrocarbazole intermediate, which can then be aromatized to the carbazole. metu.edu.tr

One strategy involves the reaction of a 3-vinyl-1H-indole with a dienophile. rsc.org The electron-withdrawing nature of a protecting group on the indole (B1671886) nitrogen can stabilize the resulting Diels-Alder cycloadduct, allowing for subsequent in situ reactions. rsc.org Another approach utilizes pyrano[3,4-b]indol-3(9H)-ones as diene precursors, which react with alkynes to yield carbazoles. acs.orgthieme-connect.de This method has been noted for its high yield and chemoselectivity. thieme-connect.de

A domino Diels-Alder reaction of indole-based dienes with various dienophiles has also been developed for the efficient synthesis of polyfunctionalized carbazoles. beilstein-journals.org Furthermore, an intramolecular dehydro-Diels-Alder reaction of ynamides has been reported as a novel approach to synthesize carbazoles and their benzannulated analogues in moderate to good yields. acs.orgresearchgate.net

| Diene/Precursor | Dienophile | Key Features | Reference |

|---|---|---|---|

| 3-Vinyl-1H-indole | Various dienophiles | Sequential Diels-Alder/ene reaction strategy for diastereoselective synthesis of saturated carbazoles. | rsc.org |

| Pyrano[3,4-b]indol-3(9H)-one | Alkynes | High yield and chemoselectivity. | thieme-connect.de |

| Indole-based dienes | Various dienophiles | Domino reaction for efficient synthesis of polyfunctionalized carbazoles. | beilstein-journals.org |

| Ynamides | (Intramolecular) | Dehydro-Diels-Alder reaction for carbazole and benzannulated carbazole synthesis. | acs.orgresearchgate.net |

Base-catalyzed condensation reactions offer a straightforward approach to the carbazole skeleton. A series of carbazole derivatives have been synthesized through the base-catalyzed condensation of 1-(9H-carbazol-9-yl)-2-chloroethanone with various aminophenols. bas.bgresearchgate.net The initial N-acylation of carbazole with chloroacetyl chloride using triethylamine (B128534) as a base provides the key intermediate in good yield. bas.bg

Another novel, transition-metal-free synthesis of highly functionalized carbazoles involves the mild base-promoted condensation of readily available 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones. nih.govrsc.org This method is notable for forming four bonds in a one-pot procedure. nih.gov The proposed mechanism involves a Michael addition of the enolate to the nitro-functionalized chalcone (B49325) or enal, followed by an intramolecular reaction with the nitro group. nih.govrsc.org

| Reactants | Base | Key Features | Reference |

|---|---|---|---|

| 1-(9H-carbazol-9-yl)-2-chloroethanone and aminophenols | K2CO3 | Two-step synthesis of carbazole analogues. | bas.bgresearchgate.net |

| 2-Nitrocinnamaldehyde/2-nitrochalcones and β-ketoesters/1,3-diaryl-2-propanones | Mild base | Transition-metal-free, one-pot synthesis of highly functionalized carbazoles. | nih.govrsc.org |

The oxidative cyclization of diarylamines is a powerful and frequently employed method for constructing the carbazole framework. jst.go.jprsc.org This reaction involves the intramolecular coupling of two C-H bonds on the aryl rings of a diarylamine precursor. Palladium catalysts are often used to facilitate this transformation. jst.go.jprsc.org For instance, palladium(II)-catalyzed oxidative cyclization of diarylamines is considered a versatile and practical method for carbazole synthesis. rsc.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. Heterogeneous catalysts, such as rhodium on carbon (Rh/C), have been shown to effectively catalyze the aerobic intramolecular oxidative coupling of diarylamines, using molecular oxygen as the sole oxidant. jst.go.jp This method is operationally simple and provides a green and atom-economical process. jst.go.jp Hypervalent iodine reagents have also been utilized for the intramolecular oxidative dearomatization of diarylamines to synthesize hydrocarbazole derivatives. acs.orgacs.org

The Pummerer reaction, and its variations, provides another route to the carbazole nucleus. thieme-connect.deresearchgate.net This reaction typically involves the cyclization of a sulfoxide (B87167) intermediate. For example, a β-oxo sulfoxide derived from an indole precursor, when treated with an acid, can undergo a Pummerer reaction. The resulting carbocation is then trapped intramolecularly by the electron-rich indole nucleus to form a tetrahydrocarbazole, which can aromatize to the final carbazole product. thieme-connect.de A two-directional Pummerer-type cyclization has been utilized in the synthesis of dibenzoindolo[3,2-b]carbazoles. acs.org

Oxidative Cyclization of Diarylamines

Transition Metal-Catalyzed Cross-Coupling Reactions for Core Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction of carbazoles. nih.govchim.it These methods often involve the sequential formation of C-C and C-N bonds.

A common strategy involves an initial Suzuki-Miyaura coupling to form a biaryl amine intermediate, which then undergoes an intramolecular C-H amination or cyclization to form the carbazole. nih.govgoogle.com For example, a palladium-catalyzed method has been developed for the synthesis of carbazoles via a tandem C-H functionalization and C-N bond formation. nih.gov This approach allows for the convenient assembly of carbazoles with various substitution patterns. nih.gov

Another approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes or related compounds. wvu.edu This method has been successfully applied to the formal total syntheses of several naturally occurring carbazole alkaloids. wvu.edu Furthermore, a palladium and copper co-catalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes has been developed to afford polysubstituted carbazoles with high efficiency. acs.org This reaction proceeds through a sequence of carbon-carbon coupling, isomerization, cyclization, and aromatization. acs.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Tandem C-H Functionalization/C-N Bond Formation | Pd(OAc)2, Cu(OAc)2 | Efficient assembly of substituted carbazoles from biaryl amides. | nih.gov |

| Reductive N-Heteroannulation | Pd(dba)2, dppf, CO | Synthesis of carbazolones from 2-(2-nitrophenyl)-2-cycloalken-1-ones. | wvu.edu |

| Cross-Coupling/Isomerization/Cyclization | Pd/Cu | One-pot synthesis of polysubstituted carbazoles from 2-allyl-3-iodoindoles and terminal alkynes. | acs.org |

| Intramolecular C-H Amination | Pd catalyst, DBU | Synthesis of carbazoles from 2-iodo-N-phenyl anilines. | nih.gov |

Palladium-Catalyzed Cyclization Processes

Palladium-catalyzed reactions are powerful tools for the construction of the carbazole framework. These methods often involve the formation of a biaryl intermediate followed by an intramolecular C-N bond formation.

One notable strategy involves a tandem C-H functionalization and C-N bond formation. nih.gov This approach allows for the synthesis of unsymmetrical carbazoles with control over the substitution pattern based on the design of the biaryl amide substrate. nih.gov For instance, the cyclization of a substituted 2-acetaminobiphenyl can be achieved using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidant like copper(II) acetate (Cu(OAc)₂) and oxygen. nih.gov The reaction is compatible with various functional groups, and the choice of solvent and catalyst system can be optimized to achieve high yields. nih.gov

Another effective palladium-catalyzed method is the cyclization of o-iodoanilines with silylaryl triflates. nih.gov This two-step, one-pot procedure first involves the N-arylation of the o-iodoaniline with the silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). nih.gov This is followed by an intramolecular palladium-catalyzed cyclization to form the carbazole ring. nih.gov Different palladium catalysts and ligands can be employed, with Pd(OAc)₂ and tricyclohexylphosphine (B42057) (PCy₃) being an effective combination. nih.gov This method has been successfully used to synthesize various substituted carbazoles, including a 2,3-dimethyl substituted derivative. nih.gov

The following table summarizes representative conditions for palladium-catalyzed cyclization:

| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |

| 2-Acetaminobiphenyl | 5% Pd(OAc)₂, 1 equiv. Cu(OAc)₂ | Toluene, 120 °C, 24 h, O₂ atmosphere | N-acetylcarbazole | ~100% | nih.gov |

| o-Iodoaniline, Silylaryl triflate | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ | 1. CsF, MeCN, rt, 10 h; 2. 100 °C, 1 d, Ar | Carbazole derivative | Good to Excellent | nih.gov |

| 2'-Bromoacetanilide, Arylboronic acid | 1% Pd(OAc)₂, 2% SPhos, K₃PO₄ | Toluene, 90 °C, 30 min | 2-Acetaminobiaryl | 97% | nih.gov |

Copper-Mediated Coupling Routes

Copper-mediated reactions, particularly the Ullmann condensation, represent a classical and still relevant approach for the synthesis of carbazoles. This method typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

The traditional Ullmann reaction can be used for the intramolecular cyclization of 2-halodiarylamines to form carbazoles. More contemporary methods have focused on improving the efficiency and substrate scope of these reactions. For instance, a visible light-mediated Ullmann-type C-N coupling has been developed, which employs an iridium-based photocatalyst in conjunction with a copper salt. acs.org This allows the reaction between carbazole derivatives and aryl iodides to proceed under mild conditions. acs.org

Furthermore, modified Ullmann reaction protocols have been successfully applied to synthesize complex carbazole-containing structures. For example, the coupling of carbazole derivatives with diiodofluorenone can be achieved in high yields without the need for a palladium catalyst, showcasing the versatility of copper-mediated C-N bond formation. conicet.gov.ar Double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyls with various amines have also been shown to be an efficient route to carbazole derivatives. organic-chemistry.org

Key features of copper-mediated carbazole synthesis are highlighted below:

| Reaction Type | Catalyst System | Conditions | Application | Reference |

| Ullmann Condensation | Copper-based catalyst | High temperature | Coupling of aryl halides and amines | mdpi.comencyclopedia.pub |

| Visible Light-Mediated C-N Coupling | Iridium photocatalyst, Copper salt | Blue LED irradiation, mild conditions | Coupling of carbazoles and aryl iodides | acs.org |

| Modified Ullmann Reaction | Copper catalyst | No Pd catalyst needed | Synthesis of complex carbazole structures | conicet.gov.ar |

Regioselective Functionalization Techniques for 2,3-Dimethylcarbazole Scaffolds

Achieving specific substitution patterns on the carbazole ring is critical for developing materials with desired properties. Regioselective functionalization allows for the precise introduction of substituents at particular positions of the 2,3-dimethylcarbazole core.

Electrophilic Substitution Directing Effects in Dimethylcarbazoles

The directing effects of the substituents already present on the carbazole ring play a crucial role in determining the position of subsequent electrophilic substitution reactions. In the case of 2,3-dimethylcarbazole, the electron-donating nature of the methyl groups and the nitrogen atom of the pyrrole ring activates the aromatic system towards electrophilic attack.

The nitrogen atom directs electrophiles primarily to the C6 and C8 positions. However, the presence of the two methyl groups at C2 and C3 deactivates the adjacent C1 and C4 positions to some extent. In a related system, dimethyl 1-methylcarbazole-2,3-dicarboxylate, where one benzene ring is strongly deactivated by electron-withdrawing ester groups, electrophilic attack occurs preferentially on the other, more activated ring at the C6 and C8 positions. scielo.br This suggests that in 2,3-dimethylcarbazole, electrophilic substitution would likely favor the 6- and 8-positions.

Computational studies on carbazole have shown that electrophilic addition is most feasible at the C3 and C4 positions. nih.gov However, the substitution pattern of 2,3-dimethylcarbazole would alter this preference. The use of directing groups can override these inherent reactivities to achieve site-selective functionalization at other positions, such as C1 or C4. chim.it For example, a pyrimidyl group at the N-9 position can direct C-H activation to the C1 position. chim.it

Targeted Methylation Strategies to Achieve the 2,3-Dimethyl Substitution Pattern

The synthesis of 2,3-dimethylcarbazole often involves building the carbazole skeleton from appropriately substituted precursors rather than direct methylation of the carbazole core, which can lead to a mixture of isomers.

One approach involves the palladium-catalyzed cyclization of a diarylamine precursor that already contains the desired dimethyl substitution pattern. For example, the Buchwald-Hartwig coupling of an appropriately substituted arylamine and aryl halide can be followed by an oxidative cyclization to yield the target carbazole. researchgate.net

Another strategy is the Diels-Alder reaction of an indole-based diene with a suitable dienophile, which can be a powerful method for constructing the carbazole framework with defined substitution. metu.edu.tr The choice of the diene and dienophile determines the final substitution pattern on the carbazole product. metu.edu.tr

Precursor-Based Synthetic Routes for 9H-Carbazole, 2,3-dimethyl-

Synthesizing 9H-Carbazole, 2,3-dimethyl- often relies on the construction of the carbazole ring from precursors that already contain the methyl groups in the desired positions.

A common and efficient method for introducing an amino group, which can be a precursor to other functionalities or the final desired group, is the reduction of a nitro group. Catalytic transfer hydrogenation is a particularly useful technique for this transformation as it avoids the use of high-pressure gaseous hydrogen and often proceeds with high chemoselectivity. mdpi.comd-nb.info

This method involves the use of a hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst, typically palladium on carbon (Pd/C). mdpi.comresearchgate.net The reaction is often carried out in a protic solvent like methanol (B129727) at reflux temperature. mdpi.com This protocol has been successfully employed for the reduction of nitrocarbazoles to aminocarbazoles in high yields, leaving other functional groups like esters intact. mdpi.comresearchgate.net For instance, dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate was prepared from the corresponding 6-nitro precursor in 88% yield using this method. mdpi.com Similarly, 6-bromo-3-amino-1,4-dimethylcarbazole was obtained from the reduction of the corresponding nitro compound. tandfonline.com

The general conditions for this transformation are summarized below:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Hydrazine monohydrate, 10% Pd/C | MeOH, reflux, 30 min | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | 88% | mdpi.com |

| 6-Bromo-3-nitro-1,4-dimethylcarbazole | Tin(II) chloride dihydrate | - | 6-Bromo-3-amino-1,4-dimethylcarbazole | 80% | tandfonline.com |

Green Chemistry Principles in 9H-Carbazole, 2,3-dimethyl- Synthesis

The integration of green chemistry principles into the synthesis of carbazole derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comcolab.ws These principles are increasingly being applied to the synthesis of compounds like 9H-Carbazole, 2,3-dimethyl-.

Key green strategies in carbazole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. asianpubs.org For the synthesis of functionalized tetrahydrocarbazoles, a precursor to the fully aromatic carbazole system, microwave irradiation has been shown to shorten reaction times from hours to seconds and increase yields significantly, while minimizing or eliminating the need for solvents. asianpubs.org

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-renewable solvents like 2-MeTHF, is a core tenet of green chemistry. doi.org Furthermore, the development of syntheses that utilize cost-effective and less toxic catalysts, such as iron or copper, is a significant area of research. rsc.orgrsc.org For example, a CuCl₂·2H₂O catalyzed reaction has been used to produce carbazole derivatives with yields up to 90%. rsc.org Phase transfer catalysis in a green solvent system (2-MeTHF and water) has also been employed for the high-yield synthesis of N-alkylated carbazoles. doi.org

Atom Economy and Waste Minimization: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.orgwiley-vch.de Catalytic cyclization and multi-component reactions are inherently more atom-economical than classical methods that often involve stoichiometric reagents and protecting groups, which generate substantial waste. rsc.orgnih.gov For instance, a B(C₆F₅)₃-catalyzed [4 + 2] cyclization reaction to prepare carbazolequinones features high atomic economy and avoids toxic metal catalysts. rsc.org

Energy Efficiency: Conducting reactions at milder conditions, such as room temperature, reduces energy consumption. doi.org The development of highly active catalysts that can function effectively without high temperatures contributes to more sustainable processes.

The following table compares a conventional synthesis method with a green, microwave-assisted approach for a carbazole derivative, highlighting the advantages of the green methodology.

Table 2: Comparison of Conventional and Green Synthesis Methods for a Carbazole Derivative

| Parameter | Conventional Method | Green Method (Microwave) | Reference |

|---|---|---|---|

| Reaction Time | 4 hours | 60 seconds | asianpubs.org |

| Solvent | Ethanol | Minimal (few drops of glacial acetic acid) | asianpubs.org |

| Yield | 78% | 92% | asianpubs.org |

| Environmental Impact | Solvent emissions, higher energy use | Minimal solvent use, no emissions, less energy | asianpubs.org |

This table illustrates the synthesis of a dinitrophenylhydrazine derivative of acetyl tetrahydrocarbazole. asianpubs.org

By embracing these green chemistry principles, the synthesis of 9H-Carbazole, 2,3-dimethyl- and its analogues can become more sustainable, efficient, and economically viable. numberanalytics.comrsc.org

Chemical Derivatization and Modification Strategies of 9h Carbazole, 2,3 Dimethyl

Directed Functionalization at Peripheral Carbon Positions

Electrophilic substitution reactions on the carbazole (B46965) nucleus are common strategies for introducing new functional groups. The inherent electron-rich nature of the carbazole ring system facilitates these reactions, with the regioselectivity being influenced by the directing effects of the existing methyl groups and the reaction conditions. For the parent 9H-carbazole, electrophilic substitution typically occurs at the 3 and 6-positions due to the activating effect of the nitrogen atom. thieme-connect.de In 2,3-dimethyl-9H-carbazole, the substitution pattern is further influenced by the directing effects of the two methyl groups.

Halogenation Reactions and Their Regioselectivity

Halogenation provides a versatile entry point for further derivatization of the 2,3-dimethyl-9H-carbazole core. The introduction of halogen atoms can be achieved using various reagents, and the position of substitution is a critical aspect of these reactions.

Generally, the halogenation of carbazoles can be directed to specific positions depending on the reaction conditions and the presence of directing groups. nih.gov For instance, iron-catalyzed halogenation has been shown to favor ortho-substitution to the nitrogen atom. nih.gov In the case of 2-substituted carbazoles, bromination has been observed to occur at the C-1 position. nih.gov

Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). nih.govmdpi.com The use of NBS in acetonitrile (B52724) has been effective for the bromination of aromatic compounds. mdpi.com The regioselectivity of these reactions can be high, and in some cases, specific isomers are obtained exclusively. mdpi.com

| Reagent | Position of Halogenation | Reference |

| N-Bromosuccinimide (NBS) | C-1 | nih.gov |

| N-Chlorosuccinimide (NCS) | C-1 | nih.gov |

| Iron Catalysts | Ortho to Nitrogen | nih.gov |

Nitration Reactions and Positional Selectivity

Nitration of carbazoles introduces a nitro group onto the aromatic ring, a transformation that can significantly alter the electronic properties of the molecule. The position of nitration is highly dependent on the substitution pattern of the carbazole ring. In the parent 9H-carbazole, nitration typically occurs at the 3-position. thieme-connect.de For 2,3-dimethyl-9H-carbazole, the directing effects of the methyl groups would influence the position of the incoming nitro group. Research on related carbazole derivatives has shown that nitration can be directed to the C1-position. acs.org

The conditions for nitration often involve the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The specific conditions can be tailored to control the degree and position of nitration.

Acylation and Formylation Procedures

Acylation and formylation introduce carbonyl functionalities to the carbazole skeleton, which are valuable handles for further synthetic transformations.

Acylation is commonly achieved through Friedel-Crafts reactions, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. mdpi.com For 9H-carbazole, acylation is reported to occur principally at the 3-position. thieme-connect.de The acetylation of N-alkylated carbazoles has been successfully performed to yield 3-acetyl derivatives. beilstein-journals.org

Formylation can be carried out using the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) derivative like dimethylformamide (DMF). beilstein-journals.org This method has been used to prepare 9-alkyl-9H-carbazole-3-carbaldehydes. beilstein-journals.org Another approach involves the use of N-formylcarbazole as a formylating agent for amines. jst.go.jp

| Reaction | Reagents | Position of Functionalization | Reference |

| Acetylation | Acetyl chloride, Lewis acid | C-3 | thieme-connect.debeilstein-journals.org |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | C-3 | beilstein-journals.org |

Sulfonylation and Other Electrophilic Substitutions

Sulfonylation introduces a sulfonyl group, which can enhance the thermal and chemical stability of the resulting compound. The sulfonation of 9H-carbazole with sulfuric acid at elevated temperatures yields the 3-sulfonic acid derivative. thieme-connect.de The introduction of a sulfonic acid group at the 2-position of a 3-amino-9-ethyl-9H-carbazole has also been reported. Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates represents a modern approach to forming aryl sulfones. acs.org

N-Functionalization at the 9H-Position

The nitrogen atom of the carbazole ring is a key site for modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties. beilstein-journals.org

Alkylation and Arylation Methods

N-alkylation and N-arylation are fundamental transformations for modifying the carbazole core. beilstein-journals.orgsci-hub.se These reactions typically proceed via the deprotonation of the N-H group followed by reaction with an electrophile.

Alkylation can be achieved using various alkylating agents such as alkyl halides (e.g., iodomethane, iodoethane) or dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. thieme-connect.desmolecule.com Phase-transfer catalysts can also be employed to facilitate the reaction. beilstein-journals.org

Arylation methods include the Ullmann condensation and Buchwald-Hartwig amination, which are powerful tools for forming C-N bonds. beilstein-journals.org The Ullmann reaction typically involves the coupling of the carbazole with an aryl halide in the presence of a copper catalyst and a base. The Buchwald-Hartwig amination utilizes a palladium catalyst to couple the carbazole with an aryl halide or triflate. beilstein-journals.org

| Reaction | Method | Reagents | Reference |

| N-Alkylation | Base-catalyzed | Alkyl halide/sulfate, Base (e.g., NaOH, KOH) | thieme-connect.debeilstein-journals.org |

| N-Arylation | Ullmann Condensation | Aryl halide, Copper catalyst, Base | beilstein-journals.org |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | beilstein-journals.org |

Introduction of Diverse Organic Moieties (e.g., Silyl (B83357), Thioalkyl)

The introduction of silyl and thioalkyl groups onto the 2,3-dimethylcarbazole core can significantly alter its electronic properties, solubility, and reactivity, paving the way for further functionalization.

Silylation: The attachment of silyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), to the carbazole nitrogen is a common strategy to protect the N-H group and to direct lithiation to specific positions on the carbazole ring system. For instance, the use of a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen has been shown to block lithiation at the C-1 and C-8 positions, thereby directing the reaction to the C-4 and C-5 positions. rsc.org This regioselective functionalization is a powerful tool for creating specifically substituted carbazole derivatives. rsc.org The silylation of alcohols is a well-established method for protecting hydroxyl groups, and similar principles can be applied to the N-H of carbazoles. researchgate.net The choice of silylating agent and reaction conditions can influence the selectivity of the reaction, particularly in molecules with multiple reactive sites. researchgate.netnih.gov

Thioalkylation: While direct thioalkylation of 2,3-dimethylcarbazole is less commonly documented, the introduction of sulfur-containing moieties is a known strategy in carbazole chemistry. These modifications can influence the electronic and photophysical properties of the resulting compounds.

Advanced Cross-Coupling Methodologies for C-C and C-N Bond Formation

Cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and they have been extensively applied to the derivatization of carbazoles.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used to introduce aryl and heteroaryl substituents onto the carbazole framework.

For the Suzuki-Miyaura coupling to occur, the 2,3-dimethylcarbazole core must first be halogenated, typically at positions that are synthetically accessible and lead to desired properties in the final product. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions. libretexts.orgresearchgate.net For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides. libretexts.org The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl2(PPh3)2 | K2CO3 | Dioxane | Reflux | 59 | researchgate.net |

| NiCl2(PCy3)2 | K3PO4 | Toluene | 110-130 | up to 95 | nih.govmdpi.com |

This table presents a selection of reported conditions and is not exhaustive.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing alkynyl groups onto the 2,3-dimethylcarbazole scaffold, which can then serve as a handle for further transformations or as a key component of a conjugated system.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org The choice of palladium and copper catalysts, as well as ligands, can significantly influence the reaction's efficiency. libretexts.orgsioc-journal.cn Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org The solvent can also play a crucial role, with both polar and non-polar solvents being used depending on the specific substrates and catalytic system. lucp.net

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classical method for forming biaryl linkages. wikipedia.orgorganic-chemistry.org This reaction can be employed for the dimerization of 2,3-dimethylcarbazole units or for the synthesis of carbazole-based polymers. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern modifications of the Ullmann coupling, often using palladium or nickel catalysts and various ligands, have been developed to proceed under milder conditions with improved yields and substrate scope. wikipedia.org These reactions can be used to create symmetrical or unsymmetrical biaryl compounds. organic-chemistry.org In the context of on-surface synthesis, the Ullmann coupling has been used to create well-defined one-dimensional polymer chains from dibrominated precursors on gold surfaces. github.io The reaction mechanism can involve the formation of organometallic intermediates, particularly when performed on copper or silver surfaces. mdpi.com

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules without the need for pre-functionalization (e.g., halogenation). mdpi.comrsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds at otherwise unreactive C-H sites.

Various transition-metal catalysts, including those based on palladium, rhodium, and iron, have been developed for C-H functionalization. mdpi.comnih.gov These reactions can be directed by the inherent reactivity of the substrate or by using a directing group to achieve regioselectivity. nih.govresearchgate.net For carbazoles, C-H functionalization can be used to introduce aryl, alkyl, or other functional groups at specific positions, providing a more streamlined approach to complex derivatives compared to traditional cross-coupling methods that require halogenated starting materials. nih.gov

Ullmann Coupling Reactions for Carbazole Dimerization and Polymerization

Annulation Reactions and Construction of Fused Ring Systems Derived from 9H-Carbazole, 2,3-dimethyl-

Annulation reactions involve the construction of a new ring onto an existing molecular framework. scripps.edu Starting from 2,3-dimethyl-9H-carbazole, various fused ring systems can be synthesized, leading to extended polycyclic aromatic structures with unique electronic and photophysical properties.

One approach involves the intramolecular cyclization of appropriately substituted carbazole derivatives. For example, an intramolecular Diels-Alder reaction can be used to construct tetracyclic carbazoles. researchgate.net Another strategy is the palladium-catalyzed annulation of iminoalkynes, which can lead to the formation of novel fused carbazole structures. iastate.edu The construction of fused furan (B31954) ring systems onto carbocyclic frameworks has also been explored through intramolecular cyclization reactions. nih.gov These annulation strategies are valuable for creating complex, rigid, and planar molecules that are of interest in materials science and medicinal chemistry. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 9h Carbazole, 2,3 Dimethyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of carbazole (B46965) derivatives, offering a detailed map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of 2,3-dimethyl-9H-carbazole exhibits characteristic signals for the methyl groups and the aromatic protons. The two methyl groups at the C-2 and C-3 positions typically appear as distinct singlets in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm. The exact chemical shifts are influenced by the solvent and the presence of other substituents on the carbazole ring system. researchgate.net

The aromatic protons resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The coupling patterns and chemical shifts of these protons provide crucial information about the substitution pattern on the aromatic rings. For instance, in a 2,3-disubstituted carbazole, the protons on the unsubstituted benzene (B151609) ring will exhibit coupling patterns characteristic of a four-spin system, while the protons on the substituted ring will show signals corresponding to their specific positions relative to the methyl groups. The NH proton of the carbazole ring usually appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to solvent and concentration. conicet.gov.archemicalbook.com

| Proton | Typical Chemical Shift (δ ppm) | Multiplicity |

| C2-CH₃ | 2.0 - 2.5 | Singlet |

| C3-CH₃ | 2.0 - 2.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplet, Doublet, etc. |

| N-H | > 10.0 | Broad Singlet |

This table presents typical ¹H NMR chemical shift ranges for key protons in 2,3-dimethyl-9H-carbazole analogues.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbazole's carbon framework. The carbon atoms of the two methyl groups typically resonate in the aliphatic region, between δ 15 and 25 ppm. The aromatic carbons, including the quaternary carbons of the carbazole skeleton, appear in the downfield region, generally from δ 100 to 150 ppm. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents. researchgate.net For example, the carbons directly attached to the nitrogen atom (C4a and C4b) and the carbons at the fusion points (C9a and C9b) have distinct chemical shifts that are characteristic of the carbazole system. The substitution with methyl groups at C-2 and C-3 will cause a downfield shift for these carbons and an upfield shift for the ortho and para carbons relative to them, a phenomenon that can be rationalized by the electronic effects of the alkyl groups. researchgate.net

| Carbon | Typical Chemical Shift (δ ppm) |

| Methyl Carbons | 15 - 25 |

| Aromatic Carbons | 100 - 150 |

This table shows typical ¹³C NMR chemical shift ranges for the carbon skeleton of 2,3-dimethyl-9H-carbazole analogues.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for identifying adjacent protons in the aromatic rings, helping to trace the spin systems and confirm the substitution pattern. ipb.ptlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). ipb.ptlibretexts.org This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ipb.ptlibretexts.org HMBC is crucial for piecing together the molecular structure by identifying long-range connectivities. For instance, correlations from the methyl protons to the quaternary carbons of the carbazole ring can confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ipb.pt NOESY is particularly valuable for determining the stereochemistry and conformation of molecules. For carbazole analogues, it can confirm the proximity of certain protons, aiding in the definitive assignment of isomeric structures.

Collectively, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of 2,3-dimethyl-9H-carbazole and its derivatives. gwdguser.degrafiati.com

Carbon-13 (¹³C) NMR Spectroscopic Investigations of the Carbazole Skeleton

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). tandfonline.com This allows for the unambiguous determination of the elemental composition of the molecule. For 9H-Carbazole, 2,3-dimethyl- (C₁₄H₁₃N), the calculated exact mass is 195.1048 g/mol . nih.gov HRMS data is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Ionization Mode |

| 2,3-dimethyl-9H-carbazole | C₁₄H₁₃N | 195.1048 | Data not available | Not specified |

| 9-(7-Bromoheptyl)-9H-carbazole | C₁₉H₂₂BrN | 343.0936 | 344.0939 [M+H]⁺ | ESI-Q-TOF |

| 6-Bromo-9-(7-bromoheptyl)-1,4-dimethyl-9H-carbazole | C₂₁H₂₅Br₂N | 449.0354 | 451.0355 [M+2]⁺ | ESI-Q-TOF |

This table presents HRMS data for some carbazole derivatives, illustrating the precision of the technique. tandfonline.com

The choice of ionization technique is critical for the successful mass spectrometric analysis of carbazole derivatives. The selection depends on the polarity, thermal stability, and molecular weight of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. gwdguser.degrafiati.comtandfonline.com This is particularly useful for obtaining clear molecular ion peaks for carbazole derivatives, especially those with polar functional groups.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. science.gov It can be a complementary technique to ESI for the analysis of a broader range of carbazole analogues.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is often used for the analysis of large and non-volatile molecules. nih.gov While less common for small molecules like 2,3-dimethyl-9H-carbazole itself, it can be valuable for analyzing larger, functionalized carbazole derivatives or polymers.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For carbazole derivatives, common fragmentation pathways involve the loss of substituents from the aromatic ring or the N-alkyl chain, if present. The stability of the carbazole ring system often results in a prominent molecular ion peak. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure of carbazole derivatives. These methods probe the vibrational modes of molecules, which are sensitive to the specific arrangement of atoms and the nature of the chemical bonds. For analogues of 2,3-dimethyl-9H-carbazole, the resulting spectra are characterized by distinct bands corresponding to the vibrations of the carbazole ring system and the attached methyl groups.

Characteristic Absorption Bands for Methyl and Carbazole Ring Vibrations

The vibrational spectrum of a 2,3-dimethyl-9H-carbazole analogue is a composite of the vibrational modes of the core carbazole structure and its substituents. The N-H group of the carbazole moiety typically exhibits a stretching frequency around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the carbazole ring are generally observed in the region of 2960-2850 cm⁻¹. researchgate.net

The carbazole ring itself gives rise to a series of characteristic vibrations. The C=C stretching vibrations within the aromatic rings typically appear around 1600 cm⁻¹. researchgate.net The C-N stretching vibrations are identifiable by peaks at approximately 1371 cm⁻¹ and 1236 cm⁻¹. researchgate.net Furthermore, the C-C inter-ring stretching vibration is found near 1293 cm⁻¹. researchgate.net In-plane deformation of the carbazole unit can be seen in the 950-800 cm⁻¹ range. researchgate.net

The presence of methyl groups introduces additional vibrational modes. The C-H deformation bends of the methyl groups can be assigned to peaks around 1327 cm⁻¹. researchgate.net For instance, in 1,4-dimethyl-9H-carbazole derivatives, characteristic IR bands are observed at 2929, 1421, 1296, 1212, 1038, 807, and 720 cm⁻¹. unibas.it In resonance Raman spectroscopy of related bis-carbazole-diimide systems, carbazole in-plane bending modes are noted at 1178 and 1019 cm⁻¹, with an out-of-plane bending mode at 705 cm⁻¹. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound/System |

|---|---|---|

| N-H Stretching | ~3400 | Carbazole Moiety researchgate.net |

| Aromatic C-H Stretching | 2960-2850 | Carbazole Moiety researchgate.net |

| C=C Stretching (Aromatic) | ~1600 | Carbazole Moiety researchgate.net |

| C-N Stretching | 1371, 1236 | Carbazole Moiety researchgate.net |

| C-C Inter-ring Stretching | 1293 | Carbazole Moiety researchgate.net |

| C-H Deformation (Methyl) | 1327 | Treated Carbazole Samples researchgate.net |

| Carbazole In-plane Bending | 1178, 1019 | Bis-carbazole-diimide acs.org |

| Carbazole Out-of-plane Bending | 705 | Bis-carbazole-diimide acs.org |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Characteristics

Electronic spectroscopy provides valuable information on the electronic transitions within a molecule. For carbazole analogues, UV-visible absorption and fluorescence emission spectra are dictated by the π-conjugated system of the carbazole core and the influence of substituents.

Analysis of Absorption Maxima and Molar Extinction Coefficients

Carbazole derivatives typically exhibit strong absorption in the UV region due to π-π* electronic transitions within the aromatic system. researchgate.net For some carbazole-based dyes, three main absorption peaks are observed between 240 and 365 nm. rsc.org An adjacent peak, originating from n-π* electronic transitions due to the lone pair on the nitrogen atom, can be observed between 325-345 nm. researchgate.net The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter. wikipedia.org For instance, a ruthenium(II) bipyridyl complex incorporating a carbazole-modified fluorene (B118485) ligand exhibited a high molar extinction coefficient of 18.5 × 10³ M⁻¹cm⁻¹. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TDDFT) have shown reasonable agreement between calculated and experimental molar extinction coefficients for organic π-conjugated molecules. arxiv.org

| Compound Type | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| General Carbazole-based dyes | 240-260, 290-310, 340-365 | Not specified | rsc.org |

| General Carbazole derivatives | 325-345 (n-π*) | Not specified | researchgate.net |

| Carbazole-Fluorene Ru(II) Complex | Not specified | 18.5 x 10³ | researchgate.net |

Fluorescence Quantum Yields and Emission Profiles

Many carbazole derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key characteristic. For a series of carbazole donor-linker compounds, solid-state fluorescence quantum yields were found to vary from 0.27 to 0.68. acs.org The fluorescence lifetimes of these compounds are often dependent on the solvent. acs.org For example, 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole shows intense fluorescence at around 395 nm in THF solution. frontiersin.org In contrast, the introduction of an o-carborane (B102288) acceptor in a similar structure leads to significant fluorescence quenching in solution. frontiersin.org

| Compound Type | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) | Conditions | Reference |

|---|---|---|---|---|

| Carbazole donor-linker compounds | Not specified | 0.27 - 0.68 | Solid-state | acs.org |

| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | ~395 | Not specified | THF solution | frontiersin.org |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-visible absorption or fluorescence emission bands of a substance when the polarity of the solvent is changed. This effect is prominent in molecules where there is a significant difference in the dipole moment between the ground and excited states, such as in many donor-acceptor carbazole derivatives. mdpi.com An increase in solvent polarity often leads to a reduction in fluorescence quantum yields for certain carbazole compounds. acs.org In some cases, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity. acs.orgmdpi.com For instance, a triphenylamine-functionalized benzothiadiazole derivative exhibited a remarkable bathochromic shift from 516 nm in non-polar petroleum ether to 617 nm in the more polar tetrahydrofuran. mdpi.com This phenomenon is attributed to the stronger stabilization of the more polar excited state in more polar solvents. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on analogues of 2,3-dimethyl-9H-carbazole reveal important structural details about the carbazole core and the influence of substituents on the crystal packing.

The carbazole ring system is generally found to be nearly planar. For example, in the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole ring system is almost planar, with a mean deviation from planarity of 0.037 Å. researchgate.netnih.goviucr.org Similarly, in (E)-9-[2-(silyl)ethenyl]-9H-carbazole derivatives, the carbazole rings are almost perfectly planar, with maximum deviations of 0.015(5) Å and 0.016(2) Å for two different analogues. acs.org

| Compound | Key Structural Features | Intermolecular Interactions | Reference |

|---|---|---|---|

| Dimethyl 9H-carbazole-2,7-dicarboxylate | Nearly planar carbazole ring (mean deviation 0.037 Å) | N—H⋯O hydrogen bonds forming inversion dimers; Slipped π–π stacking (inter-planar distance: 3.3437 (5) Å) | researchgate.netnih.goviucr.org |

| (E)-9-[2-(trimethylsilyl)ethenyl]-9H-carbazole | Nearly planar carbazole ring (max deviation 0.015(5) Å) | Not specified | acs.org |

| (E)-9-[2-(dimethylphenylsilyl)ethenyl]-9H-carbazole | Nearly planar carbazole ring (max deviation 0.016(2) Å) | Not specified | acs.org |

Bond Lengths, Bond Angles, Conformation, and Torsion Angle Analysis

The fundamental structure of the carbazole ring system is largely planar. In an analogue, dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole ring system is observed to be nearly flat, with a mean deviation from planarity of just 0.037 Å among its non-hydrogen atoms. iucr.orgresearchgate.netnih.gov This planarity is a key feature of the carbazole core.

In another set of analogues, (E)-9-[2-(trimethylsilyl)ethenyl]-9H-carbazole and (E)-9-[2-(dimethylphenylsilyl)ethenyl]-9H-carbazole, the carbazole rings are also almost perfectly planar, showing maximum deviations of 0.015(5) Å and 0.016(2) Å, respectively. acs.org The planarity is further confirmed by the small dihedral angles between the six-membered rings of the carbazole system, which are 1.0(3)° and 0.49(13)°, respectively. acs.org

In the case of silyl-ethenyl carbazole derivatives, the conformation is influenced by the substituents on the vinyl group. While the vinyl group's carbon atoms and the silicon atom show significant deviation from the carbazole plane in the trimethylsilyl (B98337) derivative, these deviations are much smaller in the dimethylphenylsilyl analogue. acs.org

Below are tables detailing selected bond lengths and angles for these carbazole analogues, providing a quantitative look at their molecular geometry.

Table 1: Selected Bond Lengths (Å) for Carbazole Analogues Data derived from crystallographic studies of dimethyl 9H-carbazole-2,7-dicarboxylate and related compounds.

| Bond | Length (Å) | Compound Reference |

| N-C(ring) | ~1.37-1.39 | Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.orgresearchgate.net |

| C-C(ring) | ~1.38-1.42 | Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.orgresearchgate.net |

| C-N-C | - | - |

| N-H | 0.88(1) | 2-nitro-3-phenyl-9H-carbazole iucr.org |

Table 2: Selected Bond Angles (°) for Carbazole Analogues Data derived from crystallographic studies of dimethyl 9H-carbazole-2,7-dicarboxylate and related compounds.

| Angle | Value (°) | Compound Reference |

| C-N-C(ring) | ~108-110 | Dimethyl 9H-carbazole-2,7-dicarboxylate researchgate.net |

| C-C-C(ring) | ~118-123 | Dimethyl 9H-carbazole-2,7-dicarboxylate researchgate.net |

| N-C-C(ring) | ~106-109 | Dimethyl 9H-carbazole-2,7-dicarboxylate researchgate.net |

Table 3: Selected Torsion Angles (°) for Carbazole Analogues Data derived from crystallographic studies of substituted carbazole derivatives.

| Torsion Angle (Atoms) | Value (°) | Compound Reference |

| Carbazole-Ester Dihedral Angle | 8.12(6) | Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.orgresearchgate.netnih.gov |

| Carbazole-Ester Dihedral Angle | 8.21(5) | Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.orgresearchgate.netnih.gov |

| Phenyl-Carbazole Dihedral Angle (in silyl (B83357) analogue) | 87.87(6) | (E)-9-[2-(dimethylphenylsilyl)ethenyl]-9H-carbazole acs.org |

Intermolecular Interactions and Crystal Packing Motifs

The way carbazole molecules arrange themselves in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds and π-π stacking interactions. These interactions dictate the supramolecular architecture.

In the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked into inversion dimers by pairs of N—H···O hydrogen bonds. iucr.orgresearchgate.netnih.gov This is a common and robust motif for 9H-carbazoles that possess hydrogen bond acceptor groups.

These dimers are further organized into slabs through parallel slipped π-π stacking interactions. iucr.orgresearchgate.netnih.gov The key parameters for this interaction are an inter-centroid distance of 3.6042(8) Å between the aromatic rings, an inter-planar distance of 3.3437(5) Å, and a slippage of 1.345 Å. iucr.orgresearchgate.net This type of stacking is crucial for the electronic properties of carbazole-based materials.

Similarly, in 2-nitro-3-phenyl-9H-carbazole, intermolecular N—H···O hydrogen bonds and π-π stacking interactions are observed, which combine to create a three-dimensional network. iucr.org The π-π stacking in this analogue occurs with inter-centroid distances of approximately 3.396 Å to 3.398 Å. iucr.org

In a spiro-substituted carbazole derivative, 3,9-Dimethyl-2,3-dihydrospiro[carbazole-1,2′- Current time information in Bangalore, IN.rsc.orgdithiolan]-4(9H), weak C—H···O hydrogen bonds link molecules into chains. nih.gov These chains are further connected into a three-dimensional network by weak C—H···π interactions, demonstrating the diversity of interactions that can direct crystal packing in carbazole systems. nih.gov

Table 4: Intermolecular Interaction Data for Carbazole Analogues

| Interaction Type | Distance/Geometry | Compound Reference |

| N—H···O Hydrogen Bond | D···A distance: 3.1825(16) Å, 3.1331(17) Å | 2-nitro-3-phenyl-9H-carbazole iucr.org |

| π-π Stacking | Inter-centroid distance = 3.6042(8) Å; Inter-planar distance = 3.3437(5) Å; Slippage = 1.345 Å | Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.orgresearchgate.netnih.gov |

| C—H···O Hydrogen Bond | Forms supramolecular chains | 3,9-Dimethyl-2,3-dihydrospiro[carbazole-1,2′- Current time information in Bangalore, IN.rsc.orgdithiolan]-4(9H) nih.gov |

| C—H···π Interaction | Contributes to a 3D supramolecular network | 3,9-Dimethyl-2,3-dihydrospiro[carbazole-1,2′- Current time information in Bangalore, IN.rsc.orgdithiolan]-4(9H) nih.gov |

Mechanistic Studies of Reactions Involving 9h Carbazole, 2,3 Dimethyl

Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Carbazole (B46965) Nucleus

For 9H-Carbazole, 2,3-dimethyl-, the presence of two electron-donating methyl groups at the C2 and C3 positions significantly influences the regioselectivity. These groups activate the benzene (B151609) ring to which they are attached. The directing effect of substituents on an aromatic ring is a critical factor in predicting the outcome of EAS reactions. youtube.com Alkyl groups are known ortho/para directors. In this case, the C2-methyl group directs incoming electrophiles to the C1 and C3 positions, while the C3-methyl group directs to the C2 and C4 positions. Since C2 and C3 are already substituted, the activating effects of the methyl groups are primarily focused on the C1 and C4 positions.

Theoretical approaches, such as the analysis of Hirshfeld charges, can quantify the nucleophilicity of each site on the aromatic ring and thus predict reactivity and regioselectivity. nih.gov For ortho/para directing groups, the most negative charge values are found at the ortho and para positions, making them the most likely sites for electrophilic attack. nih.gov For 2,3-dimethylcarbazole, the C1, C4, C6, and C8 positions remain the most probable sites for substitution. The combined electronic effects of the fused ring system and the dimethyl substituents would lead to a specific order of reactivity among these positions, which can be determined through computational analysis.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 9H-Carbazole, 2,3-dimethyl-

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C1 | Activated by C2-methyl group (ortho) and π-system | High |

| C4 | Activated by C3-methyl group (ortho) and π-system | High |

| C6 | Activated by π-system (para to C3) | High |

| C8 | Activated by π-system (para to C1) | Moderate to High |

| C5, C7 | Less activated positions | Low |

The general mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. The stability of this intermediate determines the reaction rate and the preferred substitution site.

Reaction Pathways in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize carbazole derivatives. eie.grnih.gov The most common among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For a substrate like a halogenated 2,3-dimethylcarbazole (e.g., 6-bromo-2,3-dimethyl-9H-carbazole), the reaction allows for the introduction of aryl, vinyl, or alkyl groups. The catalytic cycle generally involves three main steps: wikipedia.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the carbazole derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the organoboron species. researchgate.net

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. scirp.org

Table 2: General Mechanism of Suzuki-Miyaura Coupling

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-X bond. | Aryl-Pd(II)-X |

| 2. Transmetalation | The R' group from R'-B(OR)₂ replaces X on the Pd(II) complex. | Aryl-Pd(II)-R' |

| 3. Reductive Elimination | The Aryl-R' product is formed, regenerating Pd(0). | Pd(0) |

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, also catalyzed by palladium. acs.org It is particularly useful for synthesizing N-arylcarbazoles from halogenated aromatics and 2,3-dimethyl-9H-carbazole, or for coupling amines to a halogenated 2,3-dimethylcarbazole core. The catalytic cycle is similar to the Suzuki coupling: wuxiapptec.comresearchgate.net

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple to form the product, regenerating the Pd(0) catalyst.

Difficulties can arise in these reactions, such as catalyst deactivation, which can sometimes be overcome by using bulky phosphine (B1218219) ligands. acs.orgwuxiapptec.com

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms

The synthesis of the carbazole nucleus often involves intramolecular cyclization reactions. nih.gov These methods can include transition metal-catalyzed C-H activation, photochemical cyclizations, and acid-catalyzed rearrangements.

One prominent pathway is the palladium-catalyzed intramolecular C-H amination or activation. For instance, a suitably substituted biphenylamine derivative can undergo cyclization to form the carbazole ring. A tandem process involving C-H activation and Buchwald-Hartwig amination has been reported for the synthesis of substituted carbazoles from 2-acetamidobiphenyls. thieme-connect.com

Another approach involves the electrocyclization of nitrene intermediates. Cobalt-catalyzed reactions of anthranils can generate a metal-nitrenoid species that undergoes intramolecular C-H amination to yield carbazole derivatives. acs.org Similarly, rhodium-catalyzed reactions of biaryl azides can form carbazoles through a nitrene insertion mechanism. organic-chemistry.org

Acid-catalyzed cyclizations and rearrangements are also common. For example, a Brønsted acid-catalyzed pinacol-type rearrangement of α-(3-indolyl) ketones can lead to functionalized carbazoles through a cascade annulation process. rsc.org The proposed mechanism involves the formation of an indolyl diol intermediate which rearranges, followed by tandem cyclization and aromatization to yield the carbazole product. rsc.org More complex rearrangements, such as the diverted Bischler–Napieralski reaction, involve a complete restructuring of the starting material through ring-opening and ring-closing sequences to form the carbazole scaffold. acs.org

Table 3: Selected Intramolecular Cyclization/Rearrangement Mechanisms for Carbazole Synthesis

| Reaction Type | Key Intermediate(s) | Catalyst/Reagent |

| Tandem C-H Activation/Amination | Palladacycle | Palladium catalyst |

| Nitrene Insertion/Electrocyclization | Metal-nitrenoid | Rhodium or Cobalt catalyst |

| Pinacol-Type Rearrangement | Indolyl diol, α-(3-indolyl) ketone | Brønsted acid (e.g., PTSA) |

| Photochemical Cyclization | Excited state diarylamine | Light (UV) |

Polymerization Mechanisms of Carbazole Monomers

Carbazole-based polymers are of great interest for their applications in organic electronics. The polymerization of carbazole monomers like 2,3-dimethyl-9H-carbazole can proceed through several mechanisms.

Electropolymerization: The most common method is anodic electropolymerization. The generally accepted mechanism involves an initial one-electron oxidation of the carbazole monomer at the anode to form a radical cation. researchgate.netmdpi.com Two of these radical cations then couple, typically at the positions of highest spin density, followed by the loss of two protons to form a dicarbazyl dimer. mdpi.comresearchgate.net This process repeats in a chain reaction to form the polymer film on the electrode surface. researchgate.net For unsubstituted carbazole, coupling occurs predominantly at the C3 and C6 positions. researchgate.net In 2,3-dimethyl-9H-carbazole, the C3 position is blocked, so polymerization would be expected to proceed through coupling at the C6 position, and potentially the C1 or C8 positions, leading to a polymer with a different linkage structure and properties compared to poly(3,6-carbazole).

Chemical and Photochemical Polymerization: Chemical oxidative polymerization can be achieved using oxidizing agents like iron(III) chloride (FeCl₃) or ammonium (B1175870) peroxodisulfate. mdpi.com The mechanism is similar to electropolymerization, involving the formation of radical cations that couple to form the polymer.

Photoinduced polymerization offers another route. This can proceed through a step-growth mechanism where a monomer, in the presence of a photoinitiator like an iodonium (B1229267) salt, forms an exciplex upon irradiation. rsc.org Subsequent electron transfer, proton release, and radical coupling reactions lead to the polymer. rsc.org

Catalyst-Transfer Polycondensation: For more controlled synthesis of well-defined polymers, chain-growth mechanisms like Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) can be used. nih.gov This method uses an unsymmetrical monomer (e.g., a bromo-carbazole-boronic ester) and a palladium catalyst. The catalyst "walks" along the growing polymer chain, adding one monomer unit at a time, which allows for precise control over molecular weight and end-group functionalization. nih.gov

Radical Reaction Pathways in Carbazole Transformations

Radical reactions are central to many transformations of carbazoles, including their atmospheric degradation, polymerization, and certain synthetic methodologies. The primary step in many of these pathways is the formation of a carbazole radical or radical cation.

Formation and Reaction of Carbazole Radical Cations: A carbazole radical cation can be generated through several means, including one-electron photooxidation or electrochemical oxidation. cdnsciencepub.comresearchgate.net For example, in the presence of an electron acceptor like carbon tetrachloride (CCl₄) and UV light, carbazole transfers an electron to form a radical cation (Cbz•+) and a CCl₄•⁻ anion, which quickly dissociates. cdnsciencepub.com This carbazole radical cation is a key intermediate that can undergo further reactions. cdnsciencepub.comcdnsciencepub.com

Theoretical studies on the reaction of carbazole with hydroxyl (•OH) radicals, a key atmospheric oxidant, show that the reaction can proceed via two main pathways: mdpi.comresearchgate.net

OH Addition: The •OH radical adds to the carbon atoms of the benzene rings (C1, C2, C3, C4). The addition to the C1 position is one of the most favorable pathways. mdpi.com

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from either a C-H bond or, more favorably, the N-H bond. mdpi.com

The resulting radical intermediates can then react further, for example with O₂, leading to a variety of oxygenated products. mdpi.com

In synthetic chemistry, radical pathways are also exploited. For example, the electrochemical oxidation of N-acylaminobiphenyls can generate an amidyl radical, which undergoes intramolecular cyclization to form the carbazole nucleus. nih.gov Photochemical reactions can also be designed to proceed through radical intermediates to achieve specific bond formations. rsc.org

Table 4: Common Radical Reactions Involving the Carbazole Nucleus

| Reaction Type | Radical Intermediate(s) | Initiation Method | Typical Products |

| Photooxidation | Carbazole radical cation (Cbz•+) | UV light + Electron Acceptor (e.g., CCl₄) | Dicarbazyls, Cyanocarbazoles cdnsciencepub.comcdnsciencepub.com |

| Atmospheric Oxidation | Carbazole-OH adducts, Carbazolyl radical | Reaction with •OH radicals | Hydroxycarbazoles, Carbazolequinones mdpi.com |

| Electropolymerization | Carbazole radical cation (Cbz•+) | Anodic Oxidation | Polycarbazole researchgate.net |

| Electrochemical Cyclization | Amidyl radical | Anodic Oxidation | N-protected Carbazoles nih.gov |

Applications of 9h Carbazole, 2,3 Dimethyl in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Derivatives of 2,3-dimethyl-9H-carbazole are integral to the progress of organic electronics and optoelectronic devices. bohrium.comum.edu.my The carbazole (B46965) unit is electron-rich, which facilitates efficient hole transport, a critical process in many organic electronic devices. rsc.orgresearchgate.net Furthermore, the ability to functionalize the carbazole core allows for the fine-tuning of its electronic properties to meet the specific requirements of different devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, carbazole derivatives, including those based on the 2,3-dimethyl-9H-carbazole scaffold, are extensively utilized. researchgate.netmdpi.combohrium.com They can function as host materials for phosphorescent or fluorescent emitters, or even as the light-emitting material itself. rsc.orgmdpi.com The high triplet energy of many carbazole-based materials makes them particularly suitable as hosts for phosphorescent emitters, preventing energy loss and enhancing device efficiency. acs.orgresearchgate.net

Carbazole derivatives are key in the development of emitter materials, especially for the challenging deep-blue region of the visible spectrum. bohrium.combeilstein-journals.org By modifying the carbazole structure, for instance by creating fused-ring systems, researchers can achieve stable deep-blue electroluminescence. rsc.orgresearchgate.net For example, indolo[2,3-a]carbazole (B1661996) derivatives have been shown to exhibit blue to deep-blue fluorescence. rsc.org The design of bipolar molecules, incorporating both electron-donating (like carbazole) and electron-accepting moieties, is a common strategy to create efficient deep-blue emitters. bohrium.com

The use of carbazole derivatives as host materials in phosphorescent OLEDs (PhOLEDs) is a well-established strategy to achieve high efficiency. mdpi.comresearchgate.net These host materials form a matrix for the phosphorescent guest emitters, which helps to prevent detrimental effects like triplet-triplet annihilation and concentration quenching. mdpi.com The high triplet energy of many carbazole-based hosts ensures that the triplet excitons of the guest emitter can be efficiently confined and radiatively decay, leading to high internal quantum efficiencies. acs.orgresearchgate.net For instance, carbazole derivatives have been successfully used as hosts for green and red PhOLEDs, leading to high power and external quantum efficiencies. ktu.edu The introduction of methyl groups, as in 2,3-dimethyl-9H-carbazole, can be a strategy to fine-tune the properties of these host materials. researchgate.net

Carbazole derivatives are fundamental in the design of Thermally Activated Delayed Fluorescence (TADF) emitters, which have enabled a new generation of highly efficient OLEDs. rsc.orgtandfonline.com TADF materials can harvest both singlet and triplet excitons for light emission, theoretically allowing for 100% internal quantum efficiency. tandfonline.com This is achieved by designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgresearchgate.net The introduction of methyl groups on the carbazole unit has been shown to be an effective strategy to reduce this energy gap and enhance the rate of reverse intersystem crossing (kRISC), a key process in TADF. aip.org For example, methyl-modified 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile has demonstrated high external quantum efficiencies (EQEs) in green TADF OLEDs. tandfonline.com

| Emitter Type | Key Feature | Role of Carbazole Derivative | Example of High Performance |

| Phosphorescent | Utilizes triplet excitons | Acts as a high-triplet-energy host to prevent energy loss. | Green PhOLEDs with EQE up to 28.0% and red PhOLEDs with EQE of 19.3%. mdpi.com |

| TADF | Small ΔEST allows harvesting of triplets | Forms the donor part of a donor-acceptor structure to achieve a small ΔEST. | Blue TADF OLEDs with EQE over 25%. d-nb.info Green TADF OLEDs with EQE over 30%. tandfonline.com |

| Multiresonance | Narrow emission spectrum | Forms part of the rigid, multi-resonant core structure. | Pure green emission with small FWHM (33 nm) and high EQE (20.3%). rsc.org |